molecular formula C7H6F3N B13612995 3-(Difluoromethyl)-6-fluoro-2-methylpyridine

3-(Difluoromethyl)-6-fluoro-2-methylpyridine

Cat. No.: B13612995
M. Wt: 161.12 g/mol
InChI Key: PRKAECAMPXXGTC-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-6-fluoro-2-methylpyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-6-fluoro-2-methylpyridine typically involves the introduction of difluoromethyl and fluoro groups onto a pyridine ring. One common method involves the use of difluoromethylation reagents in the presence of a catalyst. For example, difluoromethylation can be achieved using difluoromethyl sulfone as a reagent under photocatalytic conditions . Another approach involves the use of difluoroacetic acid derivatives in the presence of a base and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of difluoroacetyl fluoride and chloroform in the presence of sodium hypochlorite as an oxidizing agent . This method is advantageous due to its high yield and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-6-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various fluorinated derivatives and heterocyclic compounds. These products have applications in pharmaceuticals, agrochemicals, and material science.

Comparison with Similar Compounds

3-(Difluoromethyl)-6-fluoro-2-methylpyridine can be compared with other fluorinated heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

3-(difluoromethyl)-6-fluoro-2-methylpyridine

InChI

InChI=1S/C7H6F3N/c1-4-5(7(9)10)2-3-6(8)11-4/h2-3,7H,1H3

InChI Key

PRKAECAMPXXGTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)F)C(F)F

Origin of Product

United States

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